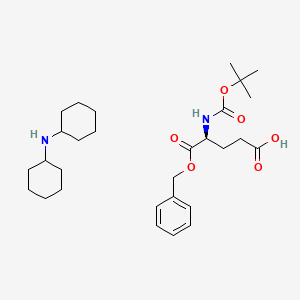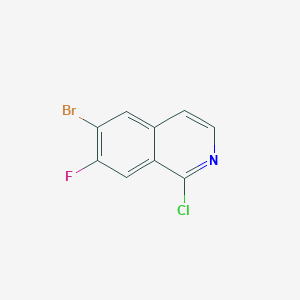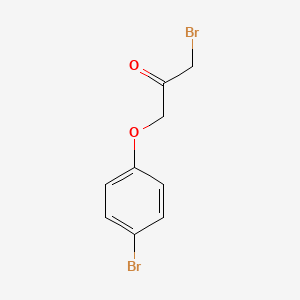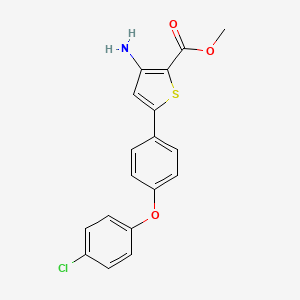
Boc-Glu-Obzl.DCHA
Overview
Description
Boc-Glu-Obzl.DCHA: (Boc-L-glutamic acid 1-benzyl ester dicyclohexylamine salt) is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its protective properties. The compound is characterized by its molecular formula C29H46N2O6 and a molecular weight of 518.69 g/mol .
Mechanism of Action
Target of Action
Boc-Glu-Obzl.DCHA, also known as Boc-L-glutamic acid 1-benzyl ester, is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate benzyl ester residues . The primary targets of this compound are the amino acid sequences in the peptide chain that it helps to form .
Mode of Action
As an N-terminal protected amino acid, this compound interacts with its targets by being incorporated into the growing peptide chain during SPPS . The Boc (tert-butoxycarbonyl) group serves to protect the amino group during the synthesis process, preventing unwanted side reactions . The benzyl ester group on the glutamate residue also serves a protective role, preventing the carboxyl group from reacting until it is removed in the final steps of the synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The specific pathways and downstream effects would depend on the particular peptide being synthesized.
Pharmacokinetics
The pharmacokinetics of Boc-Glu-ObzlLike other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to be influenced by factors such as its size, charge, and the presence of functional groups .
Result of Action
The result of this compound’s action is the formation of peptides with specific sequences of amino acids . These peptides can have a wide range of biological activities, depending on their sequence and structure. For example, they could act as enzymes, hormones, or antibodies, among other roles .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reagents and solvents can also impact the synthesis process .
Preparation Methods
Synthetic Routes
The synthesis of Boc-Glu-Obzl.DCHA typically involves the following steps:
Protection of Glutamic Acid: : Glutamic acid is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) to form Boc-glutamic acid.
Esterification: : The protected glutamic acid is then esterified with benzyl alcohol to form Boc-Glu-OBzl.
Salt Formation: : Finally, the ester is reacted with dicyclohexylamine to form the dicyclohexylamine salt of Boc-Glu-OBzl.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using reactors and purification systems to ensure high yield and purity. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-Glu-Obzl.DCHA: undergoes several types of reactions, including:
Deprotection: : Removal of the Boc group using trifluoroacetic acid (TFA) to release the free amino acid.
Hydrolysis: : The benzyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: : Used in peptide synthesis, it can be coupled with other amino acids or peptide fragments using coupling reagents like HBTU or DCC.
Common Reagents and Conditions
Deprotection: : TFA, dichloromethane (DCM).
Hydrolysis: : Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Coupling Reactions: : HBTU, DCC, N,N-diisopropylethylamine (DIPEA).
Major Products Formed
Free Glutamic Acid: : After deprotection.
Glutamic Acid: : After hydrolysis of the benzyl ester.
Peptides: : After coupling reactions in peptide synthesis.
Scientific Research Applications
Boc-Glu-Obzl.DCHA: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: : It is a key reagent in solid-phase peptide synthesis (SPPS), where it helps in the formation of peptide chains.
Protein Engineering: : Used to modify proteins and study their structure-function relationships.
Drug Development: : Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: : Utilized in studies involving neurotransmitter systems, as glutamic acid derivatives play a role in neurotransmission.
Comparison with Similar Compounds
Boc-Glu-Obzl.DCHA: is similar to other Boc-protected amino acids used in peptide synthesis, such as Boc-Glu-OtBu (Boc-L-glutamic acid tert-butyl ester) and Boc-Gln-OH (Boc-L-glutamine). its unique feature is the benzyl ester and dicyclohexylamine salt, which provide specific properties beneficial for certain synthetic applications.
List of Similar Compounds
Boc-Glu-OtBu: : Boc-L-glutamic acid tert-butyl ester.
Boc-Gln-OH: : Boc-L-glutamine.
Fmoc-Glu (OtBu)-OH: : Fmoc-L-glutamic acid tert-butyl ester.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYXIVNBTCGYSE-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)
![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)
![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)
![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383110.png)
![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)



![1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol](/img/structure/B1383117.png)
![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)

![5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B1383120.png)
